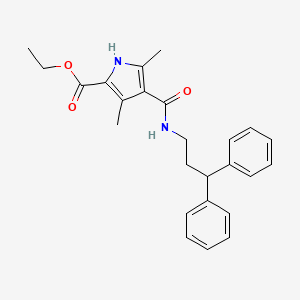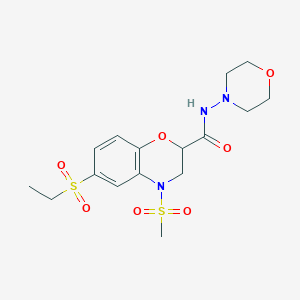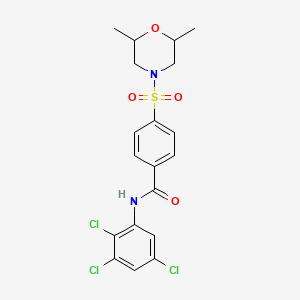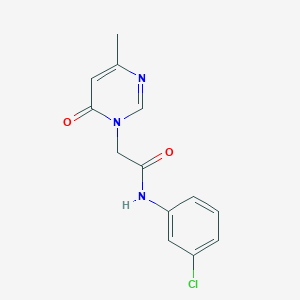
ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a carbamoyl group (NHCOO) and a diphenylpropyl group, which consists of a three-carbon chain attached to two phenyl rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, the carbamoyl group, and the diphenylpropyl group . The exact structure would depend on the positions of these groups in the molecule.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, which is an aromatic system and can participate in electrophilic aromatic substitution reactions . The carbamoyl group could also be involved in reactions, particularly if conditions for hydrolysis are met .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrrole ring could contribute to its aromaticity and potentially its color . The carbamoyl group could influence its polarity and solubility .
Scientific Research Applications
Applications in Food and Beverage Safety
- Ethyl Carbamate in Foods and Beverages : Research on ethyl carbamate, a compound related to ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, has been extensive due to its presence in fermented foods and beverages and its classification as a probable human carcinogen. Efforts to understand its formation, occurrence, and strategies for reduction are critical for food safety and public health. Techniques for detection and prevention methods in food production have been explored to minimize ethyl carbamate levels (Weber & Sharypov, 2009).
Enhancing Thermoelectric Performance
- Thermoelectric Materials : The modification and application of conducting polymers, such as PEDOT:PSS, for enhancing thermoelectric performance have been investigated. Research focuses on treatment methods that improve the electrical conductivity and thermoelectric properties of materials, which are crucial for energy conversion and electronic applications. The insights from these studies could be relevant for similar enhancements in related compounds (Zhengyou Zhu et al., 2017).
Applications in Drug Delivery and Bioconjugation
- Conducting Polymers in Biomedical Applications : The use of conducting polymers like PEDOT and its derivatives in biomedical applications, such as wound care and skin tissue engineering, has shown promise due to their electrical conductivity and potential for controlled drug delivery. These polymers facilitate the application of electrical stimulation for accelerated wound healing and enhanced antibacterial activity (Talikowska et al., 2019).
Overcoming PEG Immunogenicity
- PEG Alternatives in Drug Delivery : The need for alternatives to poly(ethylene glycol) (PEG) due to its immunogenicity in drug delivery systems highlights the importance of developing new polymers with improved biocompatibility and reduced immune responses. This area of research is vital for the future of bioconjugation and nanomedicine, suggesting potential applications for ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate in creating safer and more effective drug delivery systems (Thai Thanh Hoang Thi et al., 2020).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,4-dihydropyridine (1,4-dhp), have diverse pharmaceutical applications .
Mode of Action
It’s worth noting that compounds with similar structures, such as 1,4-dhp, have been used in various therapeutic applications, including calcium channel blocking, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, and neuro-protective activities .
properties
IUPAC Name |
ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-4-30-25(29)23-17(2)22(18(3)27-23)24(28)26-16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21,27H,4,15-16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUOEJVFMZUPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(3,3-diphenylpropylcarbamoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2457975.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid](/img/structure/B2457976.png)
![[1-(Oxolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B2457980.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2457984.png)




![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2457993.png)
![1-[(4-Chlorophenyl)sulfonyl]acetone, oxime](/img/structure/B2457994.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2457995.png)
![Methyl 2-{[(4-bromophenyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2457997.png)
![N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2457998.png)